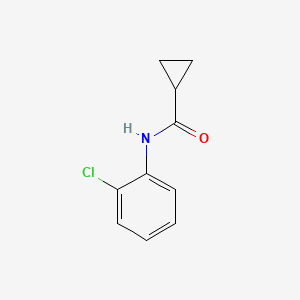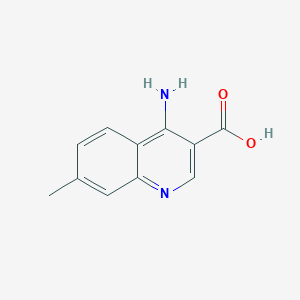
1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO3. It is known for its unique structure, which includes a furan ring attached to a pyrrolidine ring via a methylene bridge. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethylamine with L-proline in the presence of a coupling reagent. This reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Scientific Research Applications
1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of bacterial RNA polymerase, making it a candidate for antibacterial research.
Medicine: It exhibits various biological activities, including antibacterial, antifungal, and antitumor properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial RNA polymerase, blocking the transcription process. This inhibition leads to the suppression of bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Proline Derivatives: Compounds like 1-(2-furanylmethyl)-proline share structural similarities with 1-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are structurally related.
Uniqueness: this compound is unique due to its combined furan and pyrrolidine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
953507-28-3 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h2-3,6,9H,1,4-5,7H2,(H,12,13) |
InChI Key |
XXBKDCCAYJJCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)

![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)


![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)
![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)

![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)
